molecular formula C33H40N2O10 B8106108 N-DBCO-N-bis(PEG2-acid)

N-DBCO-N-bis(PEG2-acid)

Cat. No.: B8106108
M. Wt: 624.7 g/mol
InChI Key: SQZXTKBMAFTQDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-DBCO-N-bis(PEG2-acid) typically involves the following steps:

    Formation of DBCO: The dibenzocyclooctyne group is synthesized through a series of organic reactions, including cyclization and functional group modifications.

    Attachment of PEG2 Chains: Polyethylene glycol chains are attached to the DBCO group through esterification or amidation reactions.

    Introduction of Carboxylic Acid Groups:

Industrial Production Methods

Industrial production of N-DBCO-N-bis(PEG2-acid) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-DBCO-N-bis(PEG2-acid) undergoes several types of chemical reactions:

    Click Chemistry Reactions: The DBCO group reacts with azide groups in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, forming stable triazole rings without the need for copper catalysts.

    Amide Bond Formation: The carboxylic acid groups react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.

Common Reagents and Conditions

    Reagents: Azides, primary amines, EDC, HATU.

    Conditions: Reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, under mild temperatures and neutral to slightly basic pH.

Major Products

Scientific Research Applications

N-DBCO-N-bis(PEG2-acid) has a wide range of applications in scientific research:

    Chemistry: Used as a linker in click chemistry for the synthesis of complex molecules.

    Biology: Employed in bioconjugation techniques to label and modify biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology

Mechanism of Action

The mechanism of action of N-DBCO-N-bis(PEG2-acid) involves:

Comparison with Similar Compounds

Similar Compounds

    N-DBCO-N-bis(PEG2-C2-acid): Similar structure but with different chain lengths and functional groups.

    N-DBCO-N-bis(PEG3-acid): Contains longer polyethylene glycol chains.

    N-DBCO-N-bis(PEG4-acid): Contains even longer polyethylene glycol chains

Uniqueness

N-DBCO-N-bis(PEG2-acid) is unique due to its balanced chain length and functional groups, making it highly versatile for various applications in click chemistry, bioconjugation, and drug delivery .

Properties

IUPAC Name

3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]-[2-[2-(2-carboxyethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O10/c36-30(11-12-31(37)35-25-28-7-2-1-5-26(28)9-10-27-6-3-4-8-29(27)35)34(15-19-44-23-21-42-17-13-32(38)39)16-20-45-24-22-43-18-14-33(40)41/h1-8H,11-25H2,(H,38,39)(H,40,41)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZXTKBMAFTQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)N(CCOCCOCCC(=O)O)CCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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